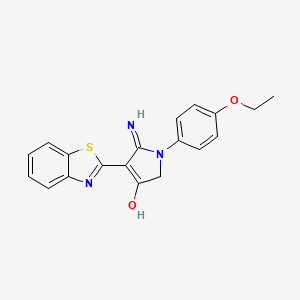![molecular formula C15H15N3O4 B6043351 ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate](/img/structure/B6043351.png)
ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate, also known as EMP, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EMP is a pyrazine derivative that can be synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In
Mecanismo De Acción
The mechanism of action of ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis and the induction of apoptosis in cancer cells. ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate has been shown to inhibit the activity of the enzyme MurA, which is involved in bacterial cell wall synthesis. ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate has also been shown to induce apoptosis in cancer cells by activating the caspase cascade and increasing the expression of pro-apoptotic proteins.
Biochemical and Physiological Effects
ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate has been shown to exhibit various biochemical and physiological effects, including the inhibition of bacterial cell wall synthesis, the induction of apoptosis in cancer cells, and the modulation of inflammatory responses. ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate has also been shown to exhibit antioxidant activity and to protect against oxidative stress-induced damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate has several advantages for lab experiments, including its ease of synthesis and its potential applications in drug discovery. However, ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the study of ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate, including the exploration of its potential applications in the treatment of inflammatory diseases, the investigation of its mechanism of action, and the development of more potent and selective derivatives. ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate could also be further studied for its potential applications in the treatment of other diseases, such as cancer and bacterial infections.
Métodos De Síntesis
Ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate can be synthesized using various methods, including the reaction of 2-methoxybenzylamine with ethyl 2-oxo-2-pyrazinecarboxylate, and the reaction of 2-methoxybenzylamine with 2-(ethoxycarbonyl)pyrazine-3-carboxylic acid. The former method involves the addition of 2-methoxybenzylamine to ethyl 2-oxo-2-pyrazinecarboxylate in the presence of a base, followed by purification using column chromatography. The latter method involves the reaction of 2-methoxybenzylamine with 2-(ethoxycarbonyl)pyrazine-3-carboxylic acid in the presence of a coupling agent, followed by purification using column chromatography.
Aplicaciones Científicas De Investigación
Ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate has potential applications in scientific research, particularly in the field of drug discovery. ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate has been shown to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate has also been shown to exhibit anticancer activity against various cancer cell lines, including HeLa and MCF-7 cells. In addition, ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate has been shown to exhibit anti-inflammatory and analgesic activities, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
ethyl 3-[(2-methoxyphenyl)carbamoyl]pyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-3-22-15(20)13-12(16-8-9-17-13)14(19)18-10-6-4-5-7-11(10)21-2/h4-9H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYMOYQWFNCUET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=CN=C1C(=O)NC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-piperidinyl)ethyl]morpholine](/img/structure/B6043282.png)
![3-[2-(2-isoxazolidinyl)-2-oxoethyl]-4-[3-(trifluoromethyl)benzyl]-2-piperazinone](/img/structure/B6043287.png)


![1-ethyl-4-{[{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}(methyl)amino]methyl}-2-pyrrolidinone](/img/structure/B6043296.png)
![N,N-dimethyl-2-{4-[3-(2-methylphenyl)propanoyl]-2-morpholinyl}ethanamine](/img/structure/B6043299.png)
![N-[4-({1-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]cyclopentyl}amino)phenyl]acetamide](/img/structure/B6043304.png)


![N-(2,6-diethylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6043325.png)
![N-(cyclopropylmethyl)-5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinamine](/img/structure/B6043327.png)
![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6043339.png)
